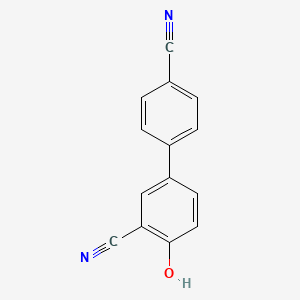

2-Cyano-4-(4-cyanophenyl)phenol

Vue d'ensemble

Description

2-Cyano-4-(4-cyanophenyl)phenol is a chemical compound with the CAS Number: 313366-70-0 and a molecular weight of 220.23 . Its IUPAC name is 4-hydroxy [1,1’-biphenyl]-3,4’-dicarbonitrile .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H8N2O . The InChI code for this compound is 1S/C14H8N2O/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,17H .Applications De Recherche Scientifique

Molecular Structure and Properties

- The study of 3-Cyano-4-(4-cyanophenyl)-1,1-diphenyl-2-aza-1,3-butadiene (a related compound) revealed its molecular structure, characterized by discrete diastereomeric molecules and specific angular tilts between phenyl rings. This structural information is vital for understanding the properties and potential applications of similar compounds (Angelova, Macíček, & Dryanska, 1993).

Synthesis Techniques

- A novel synthesis technique for 4-(4'-cyano-2'-fluorophenoxy) phenol, an important intermediate of phenoxypropionate herbicide, has been reviewed. This method utilizes 4-hydroxyanisole and 3, 4-difluorobenzonitrile as major starting materials (Zhang, 2009).

Chemical Synthesis and By-Products

- Research on the synthesis of 2-cyano-4′-methylbiphenyl, via the condensation of 2-chlorobenzonitrile, provides insights into the chemical processes and by-products relevant to compounds like 2-Cyano-4-(4-cyanophenyl)phenol (C. Qun, 2007).

Applications in Liquid Crystals

- Novel phenol derivatives, such as ester derivatives of 4-cyano-2-fluorophenol, have been found to exhibit wide-range nematic phases, indicating potential applications in liquid crystal technologies (Kelly, 1983).

Improvements in Chemical Reactions

- Innovations in the Berthelot reaction for determining ammonium in soil extracts and water have been explored. This involves evaluating alternatives to phenol and salicylate, highlighting the significance of phenol derivatives in environmental analysis (Rhine, Mulvaney, Pratt, & Sims, 1998).

Synthesis of Polyacetylenes

- The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails demonstrates the versatility of phenol derivatives in creating materials with unique molecular alignments (Kong & Tang, 1998).

Mécanisme D'action

Target of Action

It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The cyano group in the compound can strongly attract electrons, which usually increases the ionization energy (ie) .

Biochemical Pathways

It is known to be involved in suzuki–miyaura coupling reactions .

Result of Action

It is known to be an important intermediate for the synthesis of certain fungicides and antihypertensive drugs .

Action Environment

The action, efficacy, and stability of 2-Cyano-4-(4-cyanophenyl)phenol can be influenced by environmental factors. For instance, it is known to be unstable when exposed to strong alkalis and oxidants .

Analyse Biochimique

Biochemical Properties

It is known that phenolic compounds, a group to which 2-Cyano-4-(4-cyanophenyl)phenol belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the phenolic compound and the biomolecules it interacts with.

Cellular Effects

Phenolic compounds can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Phenolic compounds can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

5-(4-cyanophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXFHKWCOPMRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402354 | |

| Record name | 5-(4-cyanophenyl)-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313366-70-0 | |

| Record name | 5-(4-cyanophenyl)-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-chlorophenoxy)ethyl]hydrazine hydrochloride](/img/structure/B3024817.png)

![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid](/img/structure/B3024836.png)